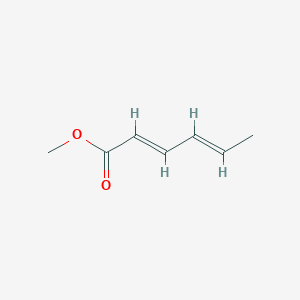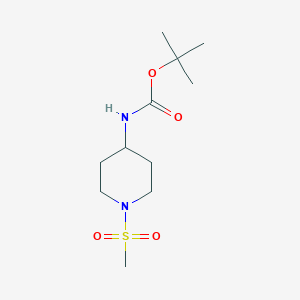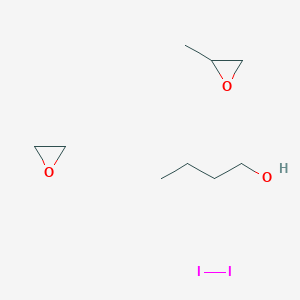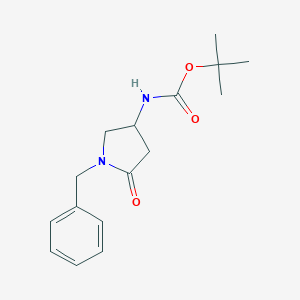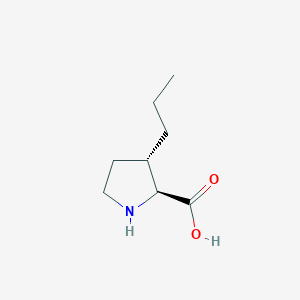
3-Propylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylproline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of proline, which is a naturally occurring amino acid that plays a crucial role in protein synthesis. 3-Propylproline has a unique chemical structure that makes it an attractive target for synthesis and study.
Wirkmechanismus
The mechanism of action of 3-Propylproline is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Propylproline can affect various biochemical and physiological processes in the body, including gene expression, protein synthesis, and cell signaling. It has been shown to modulate the activity of enzymes involved in the metabolism of glucose and lipids, which may have implications for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Propylproline in lab experiments is its unique chemical structure, which allows for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, its potential therapeutic effects make it an attractive target for drug design. However, the synthesis of 3-Propylproline can be challenging and requires specialized expertise and equipment.
Zukünftige Richtungen
There are several future directions for research on 3-Propylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 3-Propylproline and its potential therapeutic applications. Finally, the use of 3-Propylproline in the design of novel peptides and proteins with enhanced activity and stability is an exciting area of research with significant potential.
Synthesemethoden
The synthesis of 3-Propylproline can be achieved through several methods, including the use of chiral auxiliary reagents, asymmetric hydrogenation, and enzymatic resolution. One of the most commonly used methods is the chiral auxiliary approach, which involves the use of a chiral molecule to control the stereochemistry of the reaction. This method has been shown to produce high yields of 3-Propylproline with excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
3-Propylproline has been used in various scientific research applications, including drug design, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic effects on diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 3-Propylproline has been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity.
Eigenschaften
CAS-Nummer |
132437-60-6 |
|---|---|
Produktname |
3-Propylproline |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2S,3S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
JYQLFFLYIKPHHN-BQBZGAKWSA-N |
Isomerische SMILES |
CCC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
Kanonische SMILES |
CCCC1CCNC1C(=O)O |
Synonyme |
3-n-propyl-L-proline 3-propylproline trans-3-n-propyl-L-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




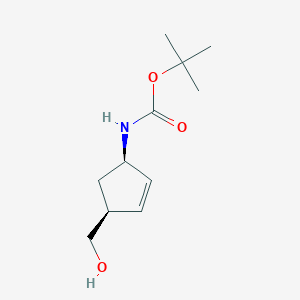
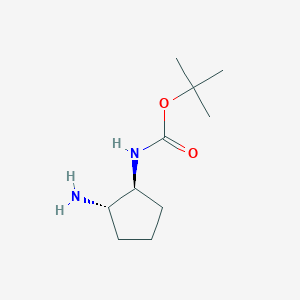
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
